Tumulosic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

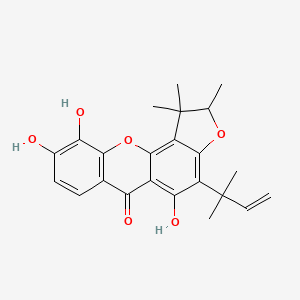

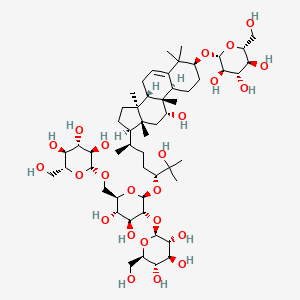

Tumulosic acid is a natural product used for research related to life sciences . It is a type of compound known as triterpenoids . The molecular formula of Tumulosic acid is C31H50O4 and it has a molecular weight of 486.7 g/mol . It is typically found in the form of a powder .

Chemical Reactions Analysis

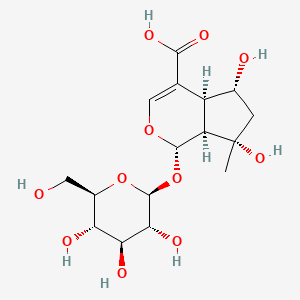

Tumulosic acid is involved in the biosynthetic pathway of Pachymic acid in Wolfiporia cocos . A key gene in this pathway encodes for sterol O-acyltransferase (WcSOAT), which catalyzes the conversion of Tumulosic acid to Pachymic acid .

科学的研究の応用

Pharmacokinetics and Detection in Biological Systems : Tumulosic acid has been detected in rat plasma using LC-MS/MS methods after oral administration of Ling-Gui-Zhu-Gan Decoction, indicating its absorption and presence in biological systems (Ji et al., 2018). Similar pharmacokinetic studies were performed using Poria extract and GuiZhi-FuLing capsule, revealing improved pharmacokinetic profiles of tumulosic acid in formulated herbal preparations (Xiao et al., 2012).

Cytotoxic and Anti-Cancer Activities : Research has demonstrated that tumulosic acid exhibits cytotoxic activities against certain cancer cell lines. For instance, it showed moderate cytotoxicity against human colon carcinoma cells and inhibited DNA topoisomerases, which are enzymes involved in DNA replication (Li et al., 2004).

Metabolic Transformation : In vitro studies have shown that tumulosic acid can be metabolically transformed in rat liver microsomes, indicating its potential metabolic pathways in the body (Xiu-wei, 2008).

Therapeutic Potentials : Tumulosic acid has been identified as a bioactive component in Poria cocos-based formulas used for treating ovarian cancer. It may play a role in the anti-cancer effects of these formulas, potentially related to the PI3K-Akt signaling pathway (Peng et al., 2021).

作用機序

Tumulosic acid has been found to have anti-proliferative activity against certain cancer cell lines . It is suggested that Tumulosic acid might inhibit cancer cells by regulating BCL2L1, a protein that is highly expressed in certain types of cancer and is associated with a worse prognosis . It has also been found to induce cell apoptosis by modulating the PI3K/AKT signaling pathway .

Safety and Hazards

特性

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADJANKGURNTIA-YEXRKOARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。